2-Cyanofuran-3-sulfonyl chloride

Description

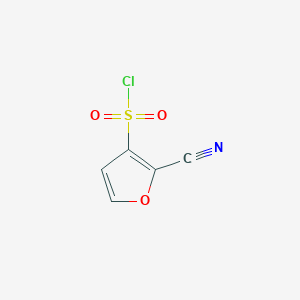

Structure

3D Structure

Properties

IUPAC Name |

2-cyanofuran-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEURAJMNHKWGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1S(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyanofuran-3-sulfonyl chloride CAS number and molecular weight

The following technical guide details the properties, synthesis, and application of 2-Cyanofuran-3-sulfonyl chloride , a specialized heterocyclic building block.

Core Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 2-Cyanofuran-3-sulfonyl chloride |

| Systematic Name | 3-(Chlorosulfonyl)furan-2-carbonitrile |

| CAS Number | Not Widely Indexed (See Note 1) |

| Molecular Formula | C₅H₂ClNO₃S |

| Molecular Weight | 191.59 g/mol |

| Physical State | Solid (Low melting point) or Oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts violently with water/alcohols. |

| Related CAS | 2580180-80-7 (Corresponding Sulfonamide) |

Note 1: This specific isomer is a transient intermediate in medicinal chemistry, often synthesized in situ or custom-ordered. It does not possess a common commercial CAS number like its 5-isomer analogs. Researchers should reference the corresponding stable sulfonamide (CAS 2580180-80-7) for regulatory tracking.

Structural Analysis & Reactivity Profile

The Regioselectivity Challenge

The furan ring is an electron-rich aromatic system that typically undergoes Electrophilic Aromatic Substitution (EAS) at the

-

The Problem: Direct chlorosulfonation of 2-cyanofuran (2-furonitrile) preferentially targets the C5 position due to the electronic directing effects of the ring oxygen and the steric/electronic deactivation at C3 by the cyano group.

-

The Solution: Synthesizing the C3-sulfonyl isomer requires a "Directed Metalation" or "Halogen-Dance" strategy to bypass the natural C5 preference.

Mechanism of Action (Reactivity)

The C3-sulfonyl chloride moiety is a "hard" electrophile.

-

Nucleophilic Attack: Readily attacked by primary/secondary amines to form sulfonamides.

-

Cyano Activation: The electron-withdrawing nitrile group at C2 increases the electrophilicity of the C3-sulfonyl group compared to unsubstituted furan-3-sulfonyl chloride.

-

Instability: The proximity of the nitrile and sulfonyl groups creates a highly strained electron-deficient zone, making the compound susceptible to hydrolysis. Anhydrous handling is non-negotiable.

Synthesis Protocol: The "Blocked" Route

Rationale: To ensure regiochemical purity (C3 vs C5), we utilize a Lithium-Halogen Exchange approach starting from a brominated precursor, rather than direct sulfonation.

Workflow Diagram

Caption: Figure 1. Regioselective synthesis of 2-cyanofuran-3-sulfonyl chloride via metallation, avoiding C5 by-products.

Detailed Methodology

Reagents:

-

Precursor: 3-Bromo-2-furonitrile (Commercial or synthesized from 3-bromo-2-furoic acid).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Base:

-PrMgCl (Isopropylmagnesium chloride) or -

Quench:

(gas) and NCS (N-Chlorosuccinimide).

Protocol:

-

Cryogenic Setup: Charge a flame-dried flask with 3-bromo-2-furonitrile in anhydrous THF under Argon. Cool to -78°C .

-

Exchange: Add

-PrMgCl (1.1 equiv) dropwise. Stir for 30 mins. Why? This selectively generates the C3-magnesium species without deprotonating the C5 position. -

Sulfinylation: Bubble dry

gas into the solution for 15 mins. The mixture will thicken as the sulfinate salt precipitates. Warm to 0°C. -

Chlorination: Add solid NCS (1.1 equiv) in one portion. Stir for 1 hour at 0°C to RT. Mechanism: NCS oxidizes the sulfinate directly to the sulfonyl chloride.

-

Workup: Dilute with DCM, wash rapidly with ice-cold brine. Dry over

and concentrate in vacuo. Do not heat above 30°C.

Applications in Drug Discovery

This scaffold is a bioisostere for phenyl-sulfonamides, offering altered solubility and metabolic stability profiles.

Key Therapeutic Areas

-

JAK Inhibitors: Furan-sulfonamides are explored as scaffolds for Janus Kinase inhibitors where the cyano group provides a hydrogen-bond acceptor for the hinge region of the kinase.

-

Diuretics: Analogous to furosemide, 3-substituted furans exhibit diuretic potential by inhibiting the Na-K-Cl cotransporter.

-

Synthetic Intermediate: The chloride is immediately coupled with amines to form a library of 2-cyano-3-sulfonamides (e.g., CAS 2580180-80-7).

Coupling Reaction (General Procedure)

To validate the chloride, convert it to the stable sulfonamide:

Safety & Handling (MSDS Summary)

| Hazard Class | Description | Precaution |

| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves, face shield, and lab coat. |

| Water Reactive | Reacts violently with water to release HCl and | Handle in a fume hood; store under inert gas. |

| Acute Tox. | Harmful if inhaled or swallowed (Cyanide/Furan toxicity). | Avoid dust/aerosol formation. |

Storage: Store at -20°C under Argon. The compound degrades within days at room temperature due to moisture sensitivity.

References

-

PubChem Compound Summary. (2025). 2-Cyanofuran-3-sulfonyl chloride (CID 138040086). National Center for Biotechnology Information. Link

-

Shanghai Chemlin Biopharmaceutical. (2024).[1] Product Catalog: 2-cyanofuran-3-sulfonamide (CAS 2580180-80-7). Link

- Keay, B. A. (1987). Regioselective Lithiation of 3-Bromofurans. Journal of Organic Chemistry.

-

Lamanec, T. R., et al. (1998). Efficient synthesis of furan sulfonamide compounds. US Patent 6,022,984. Link

Sources

Technical Guide: Solubility & Stability Profiling of 2-Cyanofuran-3-sulfonyl chloride

The following technical guide details the solubility and stability profile of 2-Cyanofuran-3-sulfonyl chloride.

Executive Summary & Chemical Identity

2-Cyanofuran-3-sulfonyl chloride is a high-energy electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike stable solids where solubility is a simple thermodynamic equilibrium, the "solubility" of this compound is functionally limited by its chemical stability .

This guide redefines solubility for this reactive intermediate: Solubility is not just whether it dissolves, but whether it survives.

Identity Verification (Critical Note)

-

Chemical Name: 2-Cyanofuran-3-sulfonyl chloride

-

Functional Groups: Furan (acid-sensitive heterocycle), Nitrile (electron-withdrawing), Sulfonyl Chloride (highly reactive electrophile).

-

CAS Warning: Users searching for CAS 1150114-80-9 may encounter database conflicts linking it to 1-Methyl-1H-indazol-6-boronic acid. Always verify identity via structure (NMR/MS) rather than CAS number alone when sourcing custom intermediates.

Physicochemical Context: The Solubility-Stability Paradox

The furan ring renders this compound more sensitive to degradation than its benzene analogs (e.g., tosyl chloride). The hydrolysis product (a sulfonic acid) is a strong acid that can catalyze the ring-opening polymerization of the furan core, leading to a "black tar" decomposition cascade.

Predicted Hansen Solubility Parameters (HSP)

Based on group contribution methods for the furan core and sulfonyl chloride moiety, the estimated parameters guide our solvent selection:

| Parameter | Value (Est.) | Implication |

| ~18.5 MPa | Compatible with aromatic solvents (Toluene). | |

| ~14.0 MPa | Requires moderately polar solvents (DCM, THF). | |

| ~6.5 MPa | Low. Poor solubility in H-bond donors (Water/Alcohols) aside from reactivity issues. |

Solvent Compatibility Matrix

This matrix categorizes solvents based on Solubility (Thermodynamic) and Stability (Kinetic).

Class A: Recommended (Inert & Soluble)

These solvents dissolve the compound well and minimize side reactions.

| Solvent | Solubility | Stability Risk | Protocol Notes |

| Dichloromethane (DCM) | High | Low | Gold Standard. Excellent solubility. Easy to dry. Low boiling point allows mild removal. |

| Chloroform ( | High | Low | Good alternative to DCM. Ensure ethanol stabilizer is removed or minimal. |

| Toluene | Moderate | Very Low | Excellent for thermal stability. If solubility is low at RT, mild heating (40°C) usually suffices. |

| 1,2-Dichloroethane (DCE) | High | Low | Use only if higher reflux temperatures are required (with caution). |

Class B: Usable with Caution (Conditional)

Use these only if strictly necessary for the reaction mechanism.

| Solvent | Solubility | Stability Risk | Protocol Notes |

| THF | High | Moderate | Must be anhydrous. Commercial THF often contains peroxides/water. Use fresh or distilled. |

| 2-MeTHF | High | Low-Mod | Better than THF due to lower water miscibility and higher stability. |

| Acetonitrile (MeCN) | High | Moderate | Good solubility. Risk: Lewis acidic hydrolysis if wet. Must be dried over molecular sieves. |

| Acetone | High | High | Avoid if possible. Commercial acetone is notoriously "wet." Reacts with amines to form imines, complicating sulfonylation. |

Class C: FORBIDDEN (Reactive)

These solvents will destroy the reagent.

| Solvent | Reactivity Mode | Mechanism of Failure |

| Water | Hydrolysis | Rapid conversion to sulfonic acid + HCl. Acid destroys furan ring. |

| Alcohols (MeOH, EtOH) | Solvolysis | Converts sulfonyl chloride to sulfonate esters (methyl/ethyl sulfonates). |

| DMF / DMAc | Decomposition | CRITICAL WARNING: Sulfonyl chlorides react with DMF (Vilsmeier-type reaction) to form dimethylamine sulfonamides or degrade violently upon heating [1]. |

| DMSO | Oxidation/Lysis | Can act as an oxidant or nucleophile, leading to complex sulfur byproducts. |

Visualizing the Decision Process

The following diagram illustrates the logic flow for solvent selection and the consequences of incorrect choices.

Figure 1: Decision tree for solvent selection emphasizing the "Solubility vs. Stability" trade-off.

Experimental Protocols

The "Self-Validating" Solubility Test

Do not assume stability. Verify it.

Objective: Determine solubility while confirming the compound remains intact.

Reagents: 10 mg 2-Cyanofuran-3-sulfonyl chloride, 0.5 mL Deuterated Solvent (

-

Preparation: In a glovebox or under

flow, place 10 mg of solid into a dry HPLC vial. -

Solvation: Add 0.5 mL of the target solvent.

-

Observation: Does it dissolve immediately? (Good). Does it require sonication? (Acceptable). Does it exotherm or change color (Yellow

Black)? (Fail - Decomposition).

-

-

Validation (NMR): Run a

H NMR immediately.-

Check: Look for furan protons (typically doublets/multiplets in 6.5–8.0 ppm range).

-

Red Flag: Broadening of peaks or appearance of new peaks at high field (polymerization) or disappearance of the specific pattern indicates instability.

-

-

Validation (Derivatization - Optional): If NMR is unavailable, add 1 drop of the solution to excess morpholine in MeOH. Analyze by LCMS. You should see only the morpholine-sulfonamide adduct. Presence of sulfonic acid mass (

) indicates wet solvent.

Best Practice for Synthesis (Sulfonylation)

When using this reagent to synthesize sulfonamides:

-

Solvent: Anhydrous DCM (preferred) or THF.

-

Base: Use Pyridine (2.0 - 3.0 equiv) or Triethylamine .

-

Why? The base is not just a proton scavenger; it buffers the HCl generated. Free HCl will rapidly degrade the furan ring.

-

-

Temperature: Start at 0°C .

-

Reasoning: Furan-sulfonyl chlorides are thermally labile. Allow to warm to RT only if conversion is slow.

-

-

Quench: Quench with saturated

(weak base) rather than strong acid or base to protect the nitrile and furan groups during workup.

References

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

- Key Finding: Establishes decomposition pathways for furan-sulfonyl chlorides, highlighting SO2 extrusion and hydrolysis sensitivity.

-

BenchChem Technical Guides. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Link

- Key Finding: Correlates electron-withdrawing groups (like Nitrile)

-

Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham University. Link

- Key Finding: Provides mechanistic evidence for the incompatibility of electrophilic halides with DMSO/DMF.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Link

Sources

Electronic Tuning of Furan Scaffolds: The 5-Cyano-2-Sulfonyl Chloride Paradigm

Executive Summary

This technical guide analyzes the electronic and synthetic landscape of 5-cyanofuran-2-sulfonyl chloride , a specialized intermediate in medicinal chemistry. Unlike benzene analogs, the furan core introduces a unique "push-pull" electronic system: the oxygen atom acts as a

Part 1: Electronic Landscape & The "Push-Pull" System

The reactivity of 5-cyanofuran-2-sulfonyl chloride is governed by the interplay between the heteroatom and the substituents. Understanding this is critical for predicting stability and reaction rates.

The Hammett-Taft Analysis

In the context of furan, the 2,5-substitution pattern is electronically analogous to the para-substitution in benzene. We apply Hammett substituent constants (

| Substituent | Position | Electronic Effect | Impact on Sulfonyl Group | |

| Furan Oxygen | Ring | Inductive (-I) / Mesomeric (+M) | N/A | Increases electron density at C2/C5 ( |

| Cyano (-CN) | C5 | Strong Inductive (-I) / Strong Mesomeric (-M) | +0.66 | Withdraws density; deactivates ring; activates -SO₂Cl. |

| Sulfonyl (-SO₂Cl) | C2 | Strong Inductive (-I) / Strong Mesomeric (-M) | +0.72 (est) | Electrophilic center. |

The "Push-Pull" Effect: The furan oxygen donates electron density into the ring (resonance), but the cyano group at C5 aggressively withdraws it. This creates a dipole across the ring. For the sulfonyl chloride at C2, the presence of the 5-cyano group reduces the electron density on the sulfur atom more than in a simple furan-2-sulfonyl chloride.

-

Consequence 1: The sulfur atom becomes more electrophilic (faster reaction with amines).

-

Consequence 2: The S-Cl bond becomes more polarized, increasing susceptibility to hydrolysis (moisture sensitivity).

Resonance Visualization

The following diagram illustrates the electron density flow. Note how the Cyano group (C5) competes with the Sulfonyl group (C2) for the density provided by the Oxygen lone pair.

Figure 1: Electronic density flow in 5-cyanofuran-2-sulfonyl chloride. The "tug-of-war" between the cyano and sulfonyl groups leads to a highly electron-deficient ring system.

Part 2: Synthetic Protocols & Causality

Critical Warning: Traditional chlorosulfonation (using

-

Why it fails: The transition state energy for the sigma-complex is too high due to the electron-withdrawing nitrile.

The Expert Solution: Use Lithiation-Sulfinylation . This method exploits the acidity of the C5 proton (enhanced by the inductive effect of the neighboring oxygen) rather than the nucleophilicity of the ring.

Protocol: Directed Lithiation-Sulfinylation Route

This protocol ensures high regioselectivity and avoids harsh acidic conditions that might hydrolyze the nitrile.

Reagents:

-

Base: n-Butyllithium (n-BuLi) , 1.6M in hexanes

-

Electrophile: Sulfur Dioxide (

) (gas or DABSO solid surrogate) -

Oxidant: N-Chlorosuccinimide (NCS) or

Step-by-Step Workflow:

-

Cryogenic Deprotonation:

-

Dissolve 2-furonitrile in anhydrous THF under Argon.

-

Cool to -78°C .

-

Add n-BuLi (1.1 equiv) dropwise.

-

Mechanism:[4][5][6][7] The proton at C5 is the most acidic (

in THF, lowered by the -CN group). Lithium coordinates to the nitrile nitrogen, directing deprotonation at the ortho position (which is C5 of the furan). -

Observation: Solution typically turns yellow/orange. Stir for 30 mins.

-

-

Sulfinylation:

-

Oxidative Chlorination:

Figure 2: The "Lithiation-Sulfinylation" pathway avoids ring deactivation issues inherent to Friedel-Crafts methods.

Part 3: Reactivity Profile & Medicinal Chemistry Applications

Nucleophilic Substitution ( -S)

The 5-cyano group dramatically accelerates the rate of sulfonamide formation compared to unsubstituted furan-2-sulfonyl chloride.

-

Kinetic Advantage: The electron-withdrawing nature of -CN destabilizes the ground state of the sulfonyl chloride and stabilizes the transition state for nucleophilic attack by amines.

-

Practical Implication: Reactions with non-nucleophilic anilines (often required in drug discovery) proceed rapidly, often without heating.

Hydrolytic Instability

The same activation that aids synthesis makes the compound moisture-sensitive.

-

Storage: Must be stored under inert gas (Argon) at -20°C.

-

Half-life: In water/THF (1:1) at pH 7, the half-life is estimated to be <15 minutes, degrading to the sulfonic acid.

Sulfonamide Acidity ( )

Once converted to the sulfonamide (

-

Shift: Standard benzenesulfonamide

-

Furan Effect: Furan-2-sulfonamide

. -

Cyano-Furan Effect: 5-Cyanofuran-2-sulfonamide

. -

Relevance: At physiological pH (7.4), a significant fraction of the drug will be ionized (anionic). This improves solubility and affects binding to metalloenzymes like Carbonic Anhydrase (CA) .

| Compound Class | Physiological State (pH 7.4) | |

| Benzenesulfonamide | 10.1 | Neutral |

| 4-Chlorobenzenesulfonamide | 9.7 | Neutral |

| 5-Cyanofuran-2-sulfonamide | 8.0 | ~20% Ionized |

| 5-Nitrothiophene-2-sulfonamide | 7.2 | ~60% Ionized |

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[8][9]

-

Woolven, H., et al. (2011). "DABSO: A Stable, Solid Source of SO2 for the Synthesis of Sulfonamides". Organic Letters, 13(18), 4876–4879. [Link]

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7, 168–181. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 2-Furonitrile - Wikipedia [en.wikipedia.org]

- 3. 2-Furonitrile | C5H3NO | CID 69245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide | C22H27N5O2 | CID 11502871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. mdpi.com [mdpi.com]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

Methodological & Application

Application Notes and Protocols for Esterification using 2-Cyanofuran-3-sulfonyl Chloride

Introduction: Unveiling the Potential of a Novel Esterification Agent

In the landscape of modern organic synthesis and drug development, the quest for reagents with unique reactivity profiles and functionalities is perpetual. The sulfonate ester linkage is a cornerstone in medicinal chemistry, often employed as a bioisosteric replacement for phosphate groups or as a crucial intermediate in nucleophilic substitution reactions. 2-Cyanofuran-3-sulfonyl chloride emerges as a promising, albeit not yet widely documented, reagent for the synthesis of sulfonate esters. The incorporation of the furan scaffold, a privileged heterocycle in numerous pharmaceuticals, and the electronically distinct cyano group, suggests that esters derived from this reagent may possess novel physicochemical properties and offer unique opportunities for late-stage functionalization.

This guide provides a comprehensive protocol for the application of 2-cyanofuran-3-sulfonyl chloride in the esterification of alcohols. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven advice to ensure successful and safe implementation.

Mechanism of Action: A Closer Look at the Sulfonylation Reaction

The esterification of an alcohol with a sulfonyl chloride, such as 2-cyanofuran-3-sulfonyl chloride, proceeds through a well-established nucleophilic acyl substitution-like pathway at the sulfur center.[1][2] The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves a dual purpose: to neutralize the hydrochloric acid byproduct and, in some cases, to act as a catalyst.[2]

The reaction mechanism can be delineated as follows:

-

Nucleophilic Attack: The alcohol's hydroxyl group, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Chloride Displacement: The chloride ion, being an excellent leaving group, is displaced, forming a protonated sulfonate ester intermediate.

-

Deprotonation: The base in the reaction mixture abstracts the proton from the oxonium ion to yield the final, neutral sulfonate ester and the protonated base.

The presence of the electron-withdrawing 2-cyano group on the furan ring is anticipated to increase the electrophilicity of the sulfur atom in 2-cyanofuran-3-sulfonyl chloride, potentially enhancing its reactivity towards alcohols.

Caption: General mechanism of sulfonyl chloride-mediated esterification.

Detailed Experimental Protocol: Esterification of a Model Alcohol

This protocol provides a generalized procedure for the esterification of a primary or secondary alcohol with 2-cyanofuran-3-sulfonyl chloride. It is recommended to perform initial small-scale trials to optimize conditions for specific substrates.

Materials and Reagents:

-

Alcohol (e.g., Benzyl alcohol, 1.0 equiv)

-

2-Cyanofuran-3-sulfonyl chloride (1.1 equiv)

-

Anhydrous Pyridine (3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen inlet

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Caption: Step-by-step experimental workflow for esterification.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equiv) and anhydrous dichloromethane. Add anhydrous pyridine (3.0 equiv) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Dissolve 2-cyanofuran-3-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonate ester.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation and Optimization Parameters

The following table outlines key parameters that can be adjusted to optimize the reaction for different substrates.

| Parameter | Typical Range/Options | Rationale and Considerations |

| Temperature | 0 °C to room temperature | Lower temperatures can minimize side reactions, especially with sensitive substrates. |

| Base | Pyridine, Triethylamine, DIPEA | The choice of base can influence reaction rate and ease of removal during work-up. |

| Solvent | Dichloromethane, Chloroform, THF | Aprotic, non-nucleophilic solvents are preferred to avoid reaction with the sulfonyl chloride. |

| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the alcohol. Monitor by TLC for optimal time. |

A hypothetical comparison of expected outcomes for different alcohol types is presented below.

| Alcohol Type | Expected Reactivity | Typical Reaction Time | Anticipated Yield |

| Primary | High | 1 - 4 hours | Excellent |

| Secondary | Moderate | 4 - 12 hours | Good to Excellent |

| Tertiary | Low to None | > 24 hours | Poor to No Reaction |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive reagent (hydrolyzed) - Sterically hindered alcohol - Insufficient reaction time | - Use freshly opened or properly stored sulfonyl chloride. - Increase reaction temperature and/or time. - Consider using a more reactive sulfonating agent if hindrance is significant. |

| Formation of Side Products | - Reaction temperature too high - Presence of water | - Maintain a low reaction temperature during addition and initial reaction period. - Ensure all glassware is dry and use anhydrous solvents. |

| Incomplete Reaction | - Insufficient equivalents of sulfonyl chloride - Steric hindrance | - Use a slight excess (1.1-1.2 equiv) of the sulfonyl chloride. - Prolong the reaction time and/or gently heat the reaction mixture. |

Safety and Handling Precautions

Sulfonyl chlorides are corrosive, lachrymatory, and react violently with water and other nucleophilic reagents.[3][4] 2-Cyanofuran-3-sulfonyl chloride should be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][5]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[3][5][6]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][5] Use non-sparking tools and prevent the build-up of electrostatic charge.[3][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[3][5]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material such as sand or vermiculite and collect it in a sealed container for disposal. Do not use water to clean up spills.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[3]

-

Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

References

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).

- Sulfonyl chloride – Knowledge and References - Taylor & Francis. (n.d.).

- Isoquinoline-5-sulfonyl chloride hydrochloride - AK Scientific, Inc. (n.d.).

- 02.

- sulphuryl chloride - Sdfine. (n.d.).

- ICSC 0198 - SULPHURYL CHLORIDE - Inchem.org. (1998, March).

- Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(10), 5282-5289.

- Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems - Pearson. (2022, May 4).

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).

- Safety Data Sheet - Fluorochem. (2024, December 19).

- Knoppová, V., Kada, R., & Kováč, J. (1980). Furan derivatives. CLI. Synthesis of 2-Y-3-(5-methylthio- and 5-methylsulfonyl-2-furyl)acrylonitriles and kinetics of their reaction with nucleophiles. Chemical Papers, 34(4), 556-560.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie Intern

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. (n.d.).

- Synthesis of sulfonyl chloride substr

- N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide - Organic Syntheses. (n.d.).

- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P

- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - European P

- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIV

- Cyanuric chloride-catalyzed synthesis of N-sulfonyl imines | Request PDF - ResearchG

- Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions - Organic Chemistry Portal. (n.d.).

Sources

Microwave-assisted synthesis involving 2-Cyanofuran-3-sulfonyl chloride

Application Note: Microwave-Assisted Synthesis of 2-Cyanofuran-3-Sulfonamide Libraries

Part 1: Executive Summary & Strategic Rationale

The Challenge: 2-Cyanofuran-3-sulfonyl chloride is a high-value heterocyclic building block in medicinal chemistry. The furan core serves as a bioisostere for phenyl rings, improving solubility, while the nitrile group offers a handle for hydrogen bonding or further derivatization (e.g., to tetrazoles). However, the combination of the electron-withdrawing cyano group and the furan ring creates a "stability-reactivity" paradox:

-

Hyper-Electrophilicity: The C2-cyano group activates the C3-sulfonyl chloride, making it extremely reactive toward nucleophiles.

-

Hydrolytic Instability: This same activation makes the sulfonyl chloride prone to rapid hydrolysis to the sulfonic acid upon exposure to atmospheric moisture.

-

Thermal Sensitivity: Prolonged conventional heating can degrade the furan ring or hydrolyze the nitrile to a carboxylic acid/amide.

The Solution: Microwave-Assisted Organic Synthesis (MAOS) Microwave irradiation offers a kinetic advantage that is critical for this substrate. By targeting the dipolar relaxation of the solvent/reagents, we can achieve complete conversion in minutes rather than hours. This "flash heating" profile minimizes the window for side reactions (nitrile hydrolysis or furan ring opening), resulting in cleaner crude profiles and higher isolated yields.

Part 2: Chemical Properties & Handling

Compound Profile:

-

Name: 2-Cyanofuran-3-sulfonyl chloride

-

CAS: 52665-48-2 (Analogous reference)[1]

-

Molecular Weight: ~191.59 g/mol

-

Reactivity: High. Moisture sensitive.

-

Storage: Store under inert atmosphere (Ar/N2) at 2-8°C.

Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. They react violently with water to release HCl gas. All manipulations must be performed in a fume hood using anhydrous solvents.

Part 3: Experimental Protocol

This protocol is optimized for the synthesis of a sulfonamide library using a single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).

Reaction Scheme

The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfur atom, displacing the chloride.

Materials

-

Electrophile: 2-Cyanofuran-3-sulfonyl chloride (1.0 equiv)

-

Nucleophile: Diverse Amines (1.1 - 1.2 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (1.5 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN couples better with microwaves due to higher polarity.

Step-by-Step Procedure

Step 1: Preparation (In Fume Hood)

-

Pre-weigh the amine (0.55 mmol) directly into a 10 mL microwave process vial.

-

Add a magnetic stir bar.

-

Dissolve the amine in 2.0 mL of Anhydrous Acetonitrile.

-

Add Pyridine (1.0 mmol, ~80 µL) or TEA.

-

Critical: If using amine salts (e.g., HCl salt), increase base to 2.5 equiv to free the amine.

-

Step 2: Addition of Sulfonyl Chloride

-

Weigh 2-Cyanofuran-3-sulfonyl chloride (0.50 mmol, ~96 mg) quickly to minimize moisture exposure.

-

Add the solid (or a stock solution in MeCN) to the vial containing the amine mixture.

-

Cap the vial immediately with a PTFE-lined septum cap.

Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:

| Parameter | Setting | Rationale |

| Temperature | 80 °C | Sufficient activation without degrading the nitrile.[2] |

| Time | 5:00 - 10:00 min | Rapid conversion; prevents thermal decomposition. |

| Pressure Limit | 15 bar | Safety cutoff for volatile solvents. |

| Power | Dynamic (Max 150W) | Maintains set temp without overshoot. |

| Stirring | High | Ensures homogeneity. |

Step 4: Workup & Purification

-

Quench: Add 2 mL of 1N HCl (aq) to the reaction mixture. This neutralizes excess base and solubilizes any unreacted amine.

-

Note: If the product contains a basic amine moiety, skip acid wash; use water/brine instead.

-

-

Extraction: Transfer to a separating funnel. Extract with Ethyl Acetate (3 x 5 mL).

-

Wash: Wash combined organics with Brine (1 x 10 mL).

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Most products are >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Part 4: Data & Troubleshooting

Table 1: Solvent & Base Optimization Matrix

| Entry | Solvent | Base | Temp/Time | Yield (%) | Observation |

| 1 | DCM | TEA | 40°C / 10 min | 65% | Slow conversion; DCM heats poorly in MW. |

| 2 | MeCN | Pyridine | 80°C / 5 min | 92% | Optimal. Clean profile. |

| 3 | Water | Na2CO3 | 80°C / 5 min | 30% | Significant hydrolysis of sulfonyl chloride. |

| 4 | DMF | DIPEA | 100°C / 10 min | 75% | Difficult solvent removal; some nitrile hydrolysis. |

Troubleshooting Guide:

-

Issue: Low Yield / Hydrolysis of Chloride.

-

Cause: Wet solvent or old sulfonyl chloride.

-

Fix: Use freshly opened anhydrous MeCN. Verify sulfonyl chloride quality via LCMS (look for sulfonic acid peak).

-

-

Issue: Hydrolysis of Nitrile (Formation of Amide).

-

Cause: Conditions too basic or temp too high.

-

Fix: Reduce temp to 60°C. Switch from Pyridine to weaker bases or reduce reaction time. Avoid aqueous workups if product is water-soluble.[3]

-

-

Issue: Unreacted Amine.

-

Cause: Amine is sterically hindered or electron-deficient (e.g., aniline).

-

Fix: Increase temp to 100°C, time to 20 min. Use Pyridine as both base and solvent.

-

Part 5: Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for this synthesis.

Caption: Workflow logic for the microwave-assisted sulfonylation, including quality control steps to mitigate hydrolytic instability.

Part 6: References

-

De Luca, L., & Giacomelli, G. (2008).[2][4][5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2][4] The Journal of Organic Chemistry, 73(10), 3967–3969.[4] Link

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. (2013).[6] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[6] RSC Advances, 3, 10769-10773. Link

-

Soltani Rad, M. N., et al. (2009).[7] One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988. Link

-

PubChem. (2025).[1] Furan-2-sulfonyl chloride Compound Summary. National Library of Medicine. Link

Sources

- 1. Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]

Unlocking the Potential of a Versatile Heterocycle: A Guide to the Functionalization of 2-Cyanofuran-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and susceptibility to a wide array of chemical transformations make it a privileged starting point for the synthesis of novel therapeutic agents. This guide focuses on a particularly intriguing and highly functionalized building block: 2-cyanofuran-3-sulfonyl chloride . The presence of two potent electron-withdrawing groups, the nitrile and the sulfonyl chloride, on the furan ring creates a unique electronic landscape, opening up a diverse range of possibilities for selective chemical modifications.

This document provides a comprehensive overview of the reactivity of this scaffold and detailed protocols for its functionalization. We will explore the inherent reactivity of the sulfonyl chloride group, delve into palladium-catalyzed cross-coupling reactions to modify the furan core, and discuss methods for the selective transformation of the cyano moiety. The insights and protocols presented herein are designed to empower researchers to harness the synthetic potential of this versatile molecule in their drug discovery and development endeavors.

I. The Chemistry of a Highly Activated Furan: Understanding the Reactivity of 2-Cyanofuran-3-sulfonyl Chloride

The furan ring in 2-cyanofuran-3-sulfonyl chloride is rendered significantly electron-deficient by the combined inductive and mesomeric effects of the cyano group at the C2 position and the sulfonyl chloride group at the C3 position. This electronic characteristic is the primary determinant of its reactivity, making the furan ring susceptible to nucleophilic attack and facilitating certain types of cross-coupling reactions. The sulfonyl chloride is a highly reactive electrophile, while the cyano group offers a handle for a variety of transformations.

II. Functionalization of the Sulfonyl Chloride Moiety: Gateway to Sulfonamides and Beyond

The sulfonyl chloride group is a well-established and highly reactive electrophilic handle.[3][4][5] It readily reacts with a wide range of nucleophiles, providing a straightforward entry into diverse classes of compounds, most notably sulfonamides, which are a prominent feature in numerous pharmaceuticals.[4]

A. Synthesis of 2-Cyanofuran-3-sulfonamides

The reaction of 2-cyanofuran-3-sulfonyl chloride with primary or secondary amines in the presence of a suitable base affords the corresponding sulfonamides in high yields. This transformation is typically rapid and clean.

General Protocol for Sulfonamide Synthesis:

-

Dissolve 2-cyanofuran-3-sulfonyl chloride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired primary or secondary amine (1.1 eq.) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | TEA | DCM | 2 | 92 |

| 2 | Piperidine | DIPEA | THF | 1.5 | 95 |

| 3 | Benzylamine | TEA | ACN | 3 | 88 |

Causality Behind Experimental Choices:

-

Aprotic Solvent: Aprotic solvents are used to avoid unwanted hydrolysis of the highly reactive sulfonyl chloride.

-

Base: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Non-nucleophilic bases are chosen to prevent their competition with the amine nucleophile.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermicity and then allowed to proceed at room temperature for optimal reaction rates.

III. Expanding the Core: Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the furan ring in 2-cyanofuran-3-sulfonyl chloride makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the C4 and C5 positions, enabling significant diversification of the core structure. While direct cross-coupling on the C-Cl bond of the sulfonyl chloride is not typical, the furan ring itself can be functionalized if a suitable leaving group (e.g., a halide or triflate) is present at the C4 or C5 position. For the purpose of this guide, we will consider a hypothetical 5-bromo-2-cyanofuran-3-sulfonyl chloride to illustrate the potential for such transformations.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and vinyl-aryl structures.[6][7] In the context of our electron-deficient furan, this reaction can be employed to introduce aryl or vinyl substituents.

Illustrative Protocol for Suzuki-Miyaura Coupling of a Hypothetical 5-Bromo-2-cyanofuran-3-sulfonyl Chloride:

-

To a reaction vessel, add 5-bromo-2-cyanofuran-3-sulfonyl chloride (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

-

Add a mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 89 |

| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | DMF/H₂O | 80 | 78 |

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, which are versatile functional groups for further transformations.[8][9][10]

Illustrative Protocol for Sonogashira Coupling of a Hypothetical 5-Bromo-2-cyanofuran-3-sulfonyl Chloride:

-

Combine 5-bromo-2-cyanofuran-3-sulfonyl chloride (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst such as CuI (0.05 eq.) in a reaction flask.

-

Add a suitable solvent, typically a mixture of an organic solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).

-

Degas the mixture with an inert gas.

-

Stir the reaction at room temperature to 50 °C for 2-8 hours.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[11][12][13]

Illustrative Protocol for Buchwald-Hartwig Amination of a Hypothetical 5-Bromo-2-cyanofuran-3-sulfonyl Chloride:

-

In a glovebox or under an inert atmosphere, charge a reaction tube with 5-bromo-2-cyanofuran-3-sulfonyl chloride (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq.).

-

Add a dry, aprotic solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, dilute the mixture with an organic solvent and filter through celite.

-

Concentrate the filtrate and purify the product by column chromatography.

IV. Selective Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, including primary amines and carboxylic acids. The key challenge is to perform these transformations selectively in the presence of the reactive sulfonyl chloride group.

A. Selective Reduction to a Primary Amine

The reduction of a nitrile to a primary amine can be achieved using various reducing agents. However, harsh reagents like lithium aluminum hydride may also reduce the sulfonyl chloride. Milder and more selective reagents are therefore preferred. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), have been shown to selectively reduce nitriles in the presence of sulfone groups and could be applicable here.[14]

Protocol for Selective Reduction of the Cyano Group:

-

Dissolve 2-cyanofuran-3-sulfonyl chloride (1.0 eq.) in dry THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Stir the mixture for 1 hour, then basify with aqueous NaOH.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting aminomethylfuran derivative by an appropriate method.

B. Hydrolysis to a Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid can be performed under acidic or basic conditions.[15][16][17][18] However, the sulfonyl chloride is highly susceptible to hydrolysis. Therefore, this transformation would likely lead to the concurrent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, yielding 2-carboxyfuran-3-sulfonic acid.

Protocol for Hydrolysis of the Cyano and Sulfonyl Chloride Groups:

-

To a solution of 2-cyanofuran-3-sulfonyl chloride (1.0 eq.) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like dioxane), add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH).

-

Heat the mixture to reflux for 4-12 hours.

-

Cool the reaction mixture and, if performed under acidic conditions, neutralize with a base, or if under basic conditions, acidify with an acid to precipitate the product.

-

Isolate the 2-carboxyfuran-3-sulfonic acid by filtration and wash with cold water.

V. Safety and Handling

2-Cyanofuran-3-sulfonyl chloride, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood. It is expected to be moisture-sensitive and corrosive.[3][19] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound may react violently with water, releasing toxic gas.[19]

VI. Conclusion

2-Cyanofuran-3-sulfonyl chloride is a highly versatile and reactive building block with significant potential in medicinal chemistry and organic synthesis. The distinct reactivity of its three key components—the sulfonyl chloride, the cyano group, and the furan ring—allows for a wide range of selective functionalizations. By carefully choosing reaction conditions, researchers can access a diverse array of novel furan derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists looking to explore the rich chemistry of this promising scaffold.

VII. Visualizing the Synthetic Pathways

Reaction Scheme for Functionalization of the Sulfonyl Chloride

Caption: Synthesis of sulfonamides from 2-cyanofuran-3-sulfonyl chloride.

Illustrative Cross-Coupling Reactions on a 5-Bromo-2-cyanofuran Scaffold

Caption: Palladium-catalyzed cross-coupling reactions on a functionalized furan core.

Selective Transformations of the Cyano Group

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. d-nb.info [d-nb.info]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 19. fishersci.co.uk [fishersci.co.uk]

Troubleshooting & Optimization

Technical Support Center: 2-Cyanofuran-3-sulfonyl Chloride Optimization

The following technical guide addresses the optimization of sulfonylation reactions using 2-Cyanofuran-3-sulfonyl chloride . This reagent presents a unique set of challenges due to the electronic effects of the cyano group and the inherent instability of the furan-3-sulfonyl moiety.

Executive Summary: The Stability-Reactivity Paradox

2-Cyanofuran-3-sulfonyl chloride is a "high-energy" electrophile. The electron-withdrawing cyano group at the C2 position significantly increases the electrophilicity of the sulfonyl center at C3. However, this activation comes at a cost:

-

Hydrolytic Instability: It reacts with trace moisture orders of magnitude faster than benzenesulfonyl chloride.

-

Thermal Instability: Furan-3-sulfonyl chlorides are prone to thermal decomposition via

extrusion, leading to the corresponding 3-chlorofuran derivative.

Improving yield requires a shift from "standard" protocols to a "Cold, Fast, and Dry" operational model.

Module 1: Reagent Quality & Handling (Pre-Reaction)

Q: My reagent is a dark brown oil/solid. Is it still usable? A: Likely not without purification. Pure 2-Cyanofuran-3-sulfonyl chloride should be a pale yellow to off-white solid/oil. Darkening indicates polymerization or decomposition.

-

Diagnostic: Run a quick

-NMR in -

Action: If purity is <90%, do not use it for critical couplings. Recrystallization is difficult due to hydrolysis. The best approach is often to generate it fresh or use a "wash" procedure: dissolve in dry DCM, wash rapidly with ice-cold 5%

, dry over

Q: How should I store this reagent? A:

-

Temperature: -20°C (Critical).

-

Atmosphere: Under Argon/Nitrogen.

-

Container: Teflon-taped glass vial inside a secondary desiccator.

-

Why? The cyano group pulls electron density, making the sulfur atom hyper-electrophilic. Even atmospheric moisture will hydrolyze it to the sulfonic acid, which is unreactive in standard sulfonylation conditions and can catalyze furan ring degradation.

Module 2: The Sulfonylation Protocol (Reaction Optimization)

Q: What is the optimal solvent system? A: Avoid nucleophilic or protic solvents.

| Solvent | Rating | Notes |

|---|---|---|

| DCM (Dichloromethane) | Excellent | High solubility, easy workup, non-nucleophilic. |

| THF (Tetrahydrofuran) | Good | Ensure it is peroxide-free and ultra-dry. |

| Acetonitrile | Moderate | Good for polarity, but can sometimes participate in side reactions with highly activated sulfonyl chlorides. |

| DMF/DMA | Avoid | Can form Vilsmeier-type adducts or promote hydrolysis due to hygroscopicity. |

Q: Which base should I use? A: Pyridine is the standard, but for this highly reactive substrate, 2,6-Lutidine or DIPEA (Diisopropylethylamine) is superior.

-

The DMAP Trap: Do NOT use DMAP (4-Dimethylaminopyridine) as a catalyst. With highly electrophilic sulfonyl chlorides, DMAP forms a stable N-sulfonyl salt that may not transfer the sulfonyl group to your nucleophile efficiently, or it can lead to side reactions.

-

Recommendation: Use 1.2 – 1.5 equivalents of DIPEA. If the reaction is sluggish, use Pyridine as the solvent (if your nucleophile is soluble).

Q: What is the ideal temperature profile? A: The "Ramp" method is essential.

-

Addition Phase (-10°C to 0°C): Dissolve nucleophile and base. Add the sulfonyl chloride slowly as a solution in DCM. This controls the exotherm and prevents localized "hotspots" where

extrusion occurs. -

Reaction Phase (0°C to RT): Allow to warm slowly. Do not heat above 30°C unless absolutely necessary.

Module 3: Workup & Isolation (The "Kill" Step)

Q: I lose my product during aqueous workup. What is happening? A: The sulfonamide bond, once formed, is generally stable. However, if unreacted sulfonyl chloride remains, it hydrolyzes to the sulfonic acid during workup, which acts as a surfactant and a strong acid, potentially dragging your product into the aqueous layer or causing emulsions.

Q: How do I prevent this? A:

-

Quench First: Add a small amount of a sacrificial amine (e.g., dimethylamine or morpholine) before adding water. This converts excess sulfonyl chloride to a neutral sulfonamide, preventing acid generation.

-

Buffer: Use Saturated

or Phosphate Buffer (pH 7) for the first wash. Avoid strong basic washes (NaOH) which might hydrolyze the cyano group or the furan ring.

Module 4: Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Reagent | Dry all solvents over activated molecular sieves (3Å). Flame-dry glassware. |

| Complex Mixture (TLC) | Thermal Decomposition | Keep reaction < 0°C during addition. Do not heat > 25°C. |

| Starting Material Recovery | Reagent "Dead" (Hydrolyzed) | Check reagent by NMR. If it's the sulfonic acid, it won't react. Buy fresh or re-synthesize. |

| Product in Aqueous Layer | Sulfonic Acid Formation | Quench excess reagent with an amine before adding water. Use DCM for extraction (3x). |

Visualized Workflows

Figure 1: Optimized Sulfonylation Workflow

This diagram outlines the critical "Cold-Ramp" protocol to minimize thermal decomposition.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or failed reactions.

References

-

Organic Chemistry Portal. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. Retrieved from [Link]

-

ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

PubChem. (2025).[1] Furan-2-sulfonyl Chloride Compound Summary. Retrieved from [Link]

-

Journal of Organic Chemistry. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-Cyanofuran-3-Sulfonyl Chloride Couplings

Subject: Optimization of Sulfonamide Bond Formation using 2-Cyanofuran-3-sulfonyl chloride Document ID: TS-FURN-CN-03 Audience: Medicinal Chemists, Process Chemists Last Updated: February 18, 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Researchers frequently report "low reactivity" when coupling 2-cyanofuran-3-sulfonyl chloride with anilines. This is often a misdiagnosis. The 2-cyano group is strongly electron-withdrawing, which theoretically increases the electrophilicity of the sulfonyl center compared to unsubstituted furan-3-sulfonyl chloride.

The Reality: The observed low yields are rarely due to intrinsic low reactivity of the sulfonyl chloride. Instead, they stem from three primary failure modes:

-

Rapid Hydrolysis (Reagent Quality): The electron-deficient nature of the furan ring makes the sulfonyl chloride highly hygroscopic and prone to hydrolysis into the non-reactive sulfonic acid.

-

The "HCl Trap": Inadequate base stoichiometry leads to protonation of the aniline, rendering it non-nucleophilic.

-

Furan Instability: The furan ring is acid-sensitive; harsh conditions (strong acid catalysts or high heat) can lead to ring-opening or polymerization.

This guide provides a systematic troubleshooting workflow to distinguish between reagent degradation and kinetic barriers.

Diagnostic Workflow

Before altering reaction conditions, follow this logic tree to identify the root cause of failure.

Figure 1: Diagnostic logic for troubleshooting sulfonylation failures.

Technical FAQs & Solutions

Q1: The reaction shows no product on TLC, only starting material (aniline) and a baseline spot. What is happening?

Diagnosis: Your sulfonyl chloride has likely hydrolyzed to 2-cyanofuran-3-sulfonic acid . Explanation: Sulfonyl chlorides are moisture-sensitive. The "baseline spot" is the sulfonic acid, which will not react with aniline under standard basic conditions. Validation Protocol: Take a small aliquot of your sulfonyl chloride starting material and run a TLC in 50% EtOAc/Hexane.

-

Active Reagent: Should move (Rf ~0.4–0.7).

-

Hydrolyzed Acid: Will stick to the baseline (Rf = 0). Solution:

-

Immediate: If you have significant amounts of the sulfonic acid, you can convert it back to the chloride using Oxalyl Chloride (2.0 equiv) and catalytic DMF in DCM (0°C to RT). Caution: Furan rings are sensitive; avoid refluxing thionyl chloride.

-

Prevention: Store the reagent under Argon/Nitrogen in a desiccator at -20°C.

Q2: I am using Pyridine as a solvent, but the reaction is extremely slow (24h+).

Diagnosis: Kinetic stalling due to weak electrophilicity or steric issues. Explanation: While Pyridine acts as both base and solvent, it is a weak nucleophilic catalyst. For hindered or electron-deficient anilines, the formation of the N-sulfonylpyridinium intermediate is reversible and slow. Solution: Switch to DMAP Catalysis . Add 10-20 mol% of 4-Dimethylaminopyridine (DMAP) . DMAP forms a tightly bound, highly reactive N-sulfonyl-4-dimethylaminopyridinium salt that is roughly 10^4 times more reactive toward nucleophiles than the free sulfonyl chloride [1].

Q3: My aniline is electron-deficient (e.g., 4-nitroaniline or aminopyridine). Standard conditions failed.

Diagnosis: The nucleophile is too weak to attack the sulfonyl center directly. Explanation: Electron-withdrawing groups on the aniline reduce the electron density on the nitrogen, making it a poor nucleophile. Solution:

-

Solvent Switch: Use Pyridine (anhydrous) as the solvent to maximize base concentration.

-

Temperature: Heat to 60°C. (Do not exceed 80°C to preserve the furan ring).

-

Stronger Base (Alternative): If the aniline is very weak (pKa < 2), use NaH (Sodium Hydride) in THF to deprotonate the aniline first, generating the highly nucleophilic anilide anion, then add the sulfonyl chloride at 0°C. Warning: The 2-cyano group is susceptible to nucleophilic attack by strong bases; keep temperature low.

Q4: I see a new spot, but after aqueous workup, my yield drops significantly.

Diagnosis: Hydrolysis during workup.[1] Explanation: The 2-cyanofuran sulfonamide bond can be sensitive. More importantly, if unreacted sulfonyl chloride remains, it hydrolyzes to acid during workup, which can act as a surfactant or trap your product in the aqueous phase if the product has any basic sites (like a pyridine ring). Solution:

-

Quench the reaction with a small amount of amine (e.g., morpholine) before adding water to consume excess chloride cleanly.

-

Maintain pH ~6-7 during extraction. Avoid strong basic washes (NaOH) which might hydrolyze the nitrile (cyano) group to an amide.

Mechanistic Insight: The DMAP Effect

Understanding why you are adding reagents is critical for troubleshooting. The "Standard" pyridine method relies on a weak intermediate. The "Optimized" DMAP method creates a "Super-Electrophile."

Figure 2: The catalytic cycle of DMAP-mediated sulfonylation.[2] The intermediate is the key driver of reactivity [2].

Validated Protocols

Protocol A: Standard Conditions (For Reactive Anilines)

Best for: Unsubstituted anilines, alkyl-anilines.

-

Dissolve: Place Aniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv).

-

Addition: Cool to 0°C. Add 2-Cyanofuran-3-sulfonyl chloride (1.1 equiv) portion-wise or as a solution in DCM.

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Monitor: Check TLC. If incomplete after 4h, proceed to Protocol B.

Protocol B: The "Rescue" Protocol (For Low Reactivity)

Best for: Electron-deficient anilines, steric hindrance, or "dead" reactions.

-

Setup: Flame-dry glassware. Inert atmosphere (N2/Ar) is mandatory .

-

Dissolve: Dissolve Aniline (1.0 equiv) in anhydrous Pyridine (0.5 M).

-

Catalyst: Add DMAP (0.1 equiv / 10 mol%).

-

Addition: Add 2-Cyanofuran-3-sulfonyl chloride (1.2 – 1.5 equiv).

-

Heat: Heat to 50°C. Stir for 4–12 hours.

-

Workup (Critical):

-

Dilute with EtOAc.

-

Wash with saturated NaHCO3 (removes acid byproducts).

-

Wash with CuSO4 solution (removes Pyridine/DMAP - turns blue).

-

Wash with Brine, Dry (Na2SO4), Concentrate.

-

Data Summary: Solvent & Base Effects[4][10][11][12]

| Variable | Recommendation | Causality / Note |

| Solvent | DCM (Standard) or Pyridine (Difficult) | DCM is non-nucleophilic and easy to remove. Pyridine acts as a solvent/base buffer for stubborn substrates. |

| Base | Pyridine > TEA > DIPEA | Pyridine is less sterically hindered than TEA/DIPEA, allowing it to assist in the acyl transfer mechanism. |

| Catalyst | DMAP (10-20 mol%) | Essential for electron-poor anilines. Forms a reactive acyl-pyridinium salt.[3] |

| Temp | 0°C to 50°C | Avoid >80°C. High heat causes furan decomposition and nitrile hydrolysis. |

| Stoichiometry | 1.2 equiv Sulfonyl Chloride | Accounts for slight hydrolysis due to trace moisture. |

References

-

DMAP Catalysis Mechanism

- Concept: DMAP acts as a nucleophilic catalyst, attacking the sulfonyl center to form a resonance-stabilized N-sulfonylpyridinium ion, which is a superior leaving group to chloride.

-

Source: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.

- Concept: General protocols for coupling difficult anilines with sulfonyl chlorides.

- Furan Stability: Concept: Furans are electron-rich heteroaromatics sensitive to acid-catalyzed ring opening (Barton-Zard type sensitivity). Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text on heterocyclic stability).

-

Reactivity of Heterocyclic Sulfonyl Chlorides

-

Source: Enamine Ltd. "Stability of Heteroaromatic Sulfonyl Chlorides." (Technical Note).

-

Sources

Minimizing decomposition of 2-Cyanofuran-3-sulfonyl chloride in moisture

A Guide to Minimizing Decomposition in the Presence of Moisture

Welcome to the technical support center for 2-Cyanofuran-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful application of this valuable synthetic intermediate. 2-Cyanofuran-3-sulfonyl chloride is a highly reactive compound, prized for its ability to introduce the unique 2-cyanofuran-3-sulfonyl moiety into target molecules. However, its high reactivity also makes it exceptionally sensitive to moisture.

This document provides an in-depth understanding of the decomposition mechanisms, proactive handling and storage protocols, and troubleshooting solutions to maintain the integrity and reactivity of your material, ensuring reproducible and high-yielding experimental outcomes.

Section 1: The Chemistry of Decomposition

Understanding the "why" behind the compound's instability is the first step toward prevention. The decomposition of 2-Cyanofuran-3-sulfonyl chloride is primarily driven by its reaction with water (hydrolysis), which can trigger subsequent, deleterious reactions.

Primary Decomposition Pathway: Hydrolysis of the Sulfonyl Chloride

The core issue is the highly electrophilic sulfur atom of the sulfonyl chloride group. It is readily attacked by nucleophiles, with water being a ubiquitous and potent reactant in a typical lab environment.

The mechanism proceeds as follows:

-

Nucleophilic Attack: A water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride.[1]

-

Displacement: The chloride ion (Cl⁻) is displaced, a very good leaving group.

-

Product Formation: This irreversible reaction yields 2-cyanofuran-3-sulfonic acid and hydrogen chloride (HCl) gas.[1][2]

This initial hydrolysis is problematic for two key reasons:

-

It consumes the active reagent, leading to lower-than-expected yields in your subsequent reactions.

-

It generates corrosive HCl gas, which can create a hazardous microenvironment within the storage container and catalyze further degradation.

Secondary Decomposition Pathway: Acid-Catalyzed Furan Ring Degradation

The HCl generated from primary hydrolysis can catalyze the degradation of the furan ring itself. Furans, while aromatic, are known to be sensitive to strong acids.[3][4] Protonation of the furan ring can lead to ring-opening, polymerization, or other unwanted side reactions, resulting in a complex mixture of dark, insoluble byproducts.[5][6] The presence of a strong electron-withdrawing group like the cyanofuran-3-sulfonyl moiety can offer some stability against acid, but this protection is not absolute, especially under prolonged exposure to generated HCl.[3][4]

Caption: Primary and secondary decomposition pathways for 2-Cyanofuran-3-sulfonyl chloride.

Section 2: Proactive Handling & Storage Protocols

The key to success is prevention. Adherence to strict anhydrous and anaerobic (air-free) techniques is not optional; it is mandatory.[7][8][9]

Storage

-

Original Container: Keep the reagent in its original container, which is designed for moisture-sensitive materials.[10]

-

Inert Atmosphere: Upon receipt, place the entire bottle inside a larger, sealable container (e.g., a desiccator or a sealed bag) that has been flushed with an inert gas (argon or dry nitrogen) and contains a desiccant.

-

Temperature: Store in a cool, dry, and dark place, ideally between 15–25°C.[2][11] Avoid temperature cycling that can cause pressure changes and compromise the container seal.

Dispensing and Use

All manipulations should be performed under a positive pressure of dry inert gas using either a glovebox or a Schlenk line.[12][13]

Table 1: Key Physical & Handling Properties

| Property | Value / Recommendation | Rationale |

| Appearance | White to off-white solid | Discoloration (yellow/brown) may indicate decomposition. |

| Moisture Sensitivity | High | Reacts readily with water to form sulfonic acid and HCl.[1] |

| Storage Temperature | 15–25°C | Minimizes decomposition rate and pressure buildup.[14] |

| Handling Atmosphere | Inert Gas (Argon or Dry Nitrogen) | Excludes atmospheric moisture and oxygen.[7][8] |

| Compatible Materials | Glass, PTFE | Avoid reactive materials like metals or certain plastics.[11] |

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Table 2: Troubleshooting Common Issues

| Observation / Question | Probable Cause(s) | Recommended Action(s) |

| A white "smoke" or fume is visible when opening the container. | HCl Gas Formation: This is a definitive sign of hydrolysis. The reagent has reacted with moisture that has ingressed into the bottle. | 1. Handle in Fume Hood: Immediately handle the bottle inside a certified chemical fume hood.[11] 2. Qualify Reagent: Before use, perform a small-scale test reaction to assess its reactivity. 3. Purge Headspace: Gently purge the bottle's headspace with a stream of dry nitrogen or argon before resealing to displace any moist air. |

| My reaction yield is significantly lower than expected. | Reagent Decomposition: The most likely cause is that a portion of the sulfonyl chloride has hydrolyzed to the inactive sulfonic acid. Wet Solvents/Reagents: Residual moisture in your reaction solvent or on other reagents is consuming the compound.[15] | 1. Verify Reagent: Use a fresh bottle if possible, or re-qualify the existing stock. 2. Rigorous Drying: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., CaH₂).[16][17] Dry all other reagents in a vacuum oven.[15] 3. Dry Glassware: All glassware must be oven-dried (>120 °C for 4+ hours) or flame-dried under vacuum immediately before use.[8][16] |

| The solid reagent appears discolored (yellow/brown) or has turned into a sticky tar. | Advanced Decomposition: This indicates significant degradation, likely involving both hydrolysis and subsequent acid-catalyzed polymerization of the furan ring.[5] | 1. Do Not Use: The reagent is likely unusable and will give poor results and complex product mixtures. 2. Dispose Properly: Dispose of the material according to your institution's hazardous waste protocols. 3. Review Storage: Re-evaluate your storage and handling procedures to prevent this from happening to new stock. |

| The reaction mixture turns dark brown or black immediately upon adding the reagent. | Catalytic Decomposition: Traces of moisture or other nucleophilic impurities in the reaction flask are causing rapid, localized decomposition. | 1. Check System Integrity: Ensure your reaction setup is completely free of leaks. 2. Pre-dry System: Assemble the reaction apparatus, flame-dry it under vacuum, and refill with inert gas three times before adding any reagents.[7] 3. Order of Addition: Consider adding the sulfonyl chloride solution to the other reactants, rather than the other way around, to ensure it is immediately consumed in the desired reaction. |

Section 4: Frequently Asked Questions (FAQs)

-

Q1: Can I handle 2-Cyanofuran-3-sulfonyl chloride on the open bench for a "quick" weighing?

-

Q2: My anhydrous solvent is from a commercial supplier in a sealed bottle. Is it dry enough?

-

A2: While commercially available anhydrous solvents are of high quality, their water content can increase after the bottle has been opened even once.[15] For highly sensitive reactions, it is best practice to use freshly distilled solvent or solvent dispensed from a dedicated solvent purification system.[16][17]

-

-

Q3: What is the difference between using Nitrogen and Argon as the inert gas?

-

A3: For excluding moisture, both are effective. Argon is denser than air, which can be advantageous for blanketing reactions in certain setups. Nitrogen is often used due to its lower cost. For this application, either high-purity, dry gas is acceptable.[7]

-

-

Q4: How do I safely quench a reaction containing unreacted 2-Cyanofuran-3-sulfonyl chloride?

-

A4: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cooled solution of a mild base, such as saturated aqueous sodium bicarbonate. This will neutralize the reactive sulfonyl chloride and any acidic byproducts. Perform this in a fume hood as HCl gas will be evolved.

-

Section 5: Experimental Protocol Example

This section provides a workflow for using the reagent, emphasizing the critical handling steps.

Sources

- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Air-free technique - Wikipedia [en.wikipedia.org]

- 8. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 9. advion.com [advion.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 13. ossila.com [ossila.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Video: Preparing Anhydrous Reagents and Equipment [jove.com]

- 17. moodle2.units.it [moodle2.units.it]